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Compound of Interest

Compound Name: 1-Bromo-3-methylheptane

Cat. No.: B8678766

This guide provides a comprehensive overview of the expected spectroscopic data for 1-
bromo-3-methylheptane, tailored for researchers, scientists, and professionals in drug
development. The document outlines predicted spectroscopic values and detailed experimental
protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and
mass spectrometry (MS).

Chemical Structure and Properties

1-Bromo-3-methylheptane is a halogenated alkane with the chemical formula CsH17Br.[1] Its
structure consists of a heptane backbone with a bromine atom at the first position and a methyl
group at the third position.

Property Value

Molecular Formula CsH17Br

Molecular Weight 193.12 g/mol [2]

Exact Mass 192.05136 Da[2]

IUPAC Name 1-bromo-3-methylheptane[2]

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 1-bromo-3-
methylheptane based on the analysis of similar alkyl halides and general spectroscopic
principles.

Table 1: Predicted *H NMR Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.4 Triplet 2H -CHz-Br (H1)
~1.8-1.9 Multiplet 2H -CHa- (H2)
~15-1.6 Multiplet 1H -CH- (H3)
~12-1.4 Multiplet 6H -CH2- (H4, H5, H6)
~0.9 Triplet 3H -CHs (H7)
~0.9 Doublet 3H -CHs (on C3)

Table 2: Predicted 13C NMR Data (Solvent: CDCIs)

Chemical Shift (8) ppm Carbon Assignment
~34 C1 (-CH2-Br)

~40 C2 (-CH2-)

~35 C3 (-CH-)

~38 C4 (-CHz)

~29 C5 (-CHz-)

~23 C6 (-CH2-)

~14 C7 (-CHs)

~20 C3-CHs

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?)

Vibration Type

2960-2850 C-H stretch (alkane)

1465-1450 C-H bend (methylene and methyl)
1380-1370 C-H bend (methyl)

~1250 -CH2X wag (where X is a halogen)[3]
690-515 C-Br stretch[3][4]

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation
Molecular ion peak (M*) and its isotope (M+2),
192/194 reflecting the presence of 7°Br and 8!Br in
approximately a 1:1 ratio[5]
113 Loss of Br radical ([M-Br]*)
57 Butyl cation fragment
43 Propyl cation fragment (often the base peak)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 1-bromo-3-

methylheptane.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 1-bromo-3-methylheptane in

about 0.7 mL of deuterated chloroform (CDCIls) containing tetramethylsilane (TMS) as an

internal standard. Transfer the solution to a 5 mm NMR tube.

e 'H NMR Spectroscopy:

o Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
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[e]

Set the spectral width to cover the range of -1 to 10 ppm.

o

Use a 90° pulse with a relaxation delay of 1-2 seconds.

[¢]

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

[¢]

Process the data with Fourier transformation, phase correction, and baseline correction.

[e]

Integrate the signals and reference the spectrum to the TMS peak at O ppm.

e 13C NMR Spectroscopy:

[e]

Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

o Use a proton-decoupled sequence to simplify the spectrum to single lines for each carbon.

o Set the spectral width to cover the range of 0 to 200 ppm.

o Use a 45° pulse with a relaxation delay of 2 seconds.

o Accumulate a sufficient number of scans (often several hundred to thousands) to achieve
an adequate signal-to-noise ratio.

o Reference the spectrum to the CDClIs solvent peak at 77.16 ppm.

3.2 Infrared (IR) Spectroscopy

o Sample Preparation: As 1-bromo-3-methylheptane is a liquid, the spectrum can be
obtained neat. Place a drop of the neat liquid between two sodium chloride (NaCl) or
potassium bromide (KBr) salt plates.

o Data Acquisition:

[¢]

Use a Fourier Transform Infrared (FTIR) spectrometer.

[¢]

Record a background spectrum of the clean salt plates.

[e]

Place the sample plates in the spectrometer and record the sample spectrum.
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o The spectrum is typically scanned over the range of 4000 to 400 cm™1.

o Average at least 16 scans to improve the signal-to-noise ratio.

o The final spectrum is presented as percent transmittance versus wavenumber (cm™1).
3.3 Gas Chromatography-Mass Spectrometry (GC-MS)[6]

o Sample Preparation: Prepare a dilute solution of 1-bromo-3-methylheptane in a volatile
organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

e Gas Chromatography:

o

Injector: Set the injector temperature to 250°C.

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

[¢]

[¢]

Oven Program: Start at an initial temperature of 50°C, hold for 2 minutes, then ramp up to
250°C at a rate of 10°C/min, and hold for 5 minutes.

[¢]

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
e Mass Spectrometry:

o lonization: Use Electron lonization (El) at 70 eV.[7]

o Mass Analyzer: Scan a mass range of m/z 40-400.

o Temperatures: Set the ion source temperature to 230°C and the transfer line temperature
to 280°C.[6]

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure. The presence of the M and M+2 peaks in a ~1:1 ratio is
characteristic of a bromine-containing compound.[5]

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the spectroscopic identification of an
unknown compound, such as 1-bromo-3-methylheptane.
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Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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